molecular formula C10H4N2O8S-2 B1239220 Flavianate

Flavianate

Cat. No. B1239220
M. Wt: 312.21 g/mol
InChI Key: FCQJEPASRCXVCB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Flavianate is an organosulfonate oxoanion obtained by deprotonation of the sulfo and phenolic hydroxy groups of flavianic acid. It is an organosulfonate oxoanion and a phenolate anion. It is a conjugate base of a flavianic acid.

Scientific Research Applications

1. Crystallization and Handling Properties

Flavianate has been reported as a crystalline salt of oxytocin. It was initially described as crystallizing in long silky needles, which were somewhat difficult to handle. This led to the exploration of other crystalline forms of hormones for more convenient properties (Bodanszky & Vigneaud, 1959).

2. Precipitation of Nucleinic Compounds

Flavianic acid, a component of flavianate, has been identified as useful in the isolation of nucleinic compounds from biological fluids. It forms crystalline compounds with organic bases, which has been exploited in the preparation of various flavianates such as guanine and cytosine flavianate (Cerecedo, 1929).

3. Metabolic Research

In studies related to the detection of metabolic products, flavianate has been used as a crystalline form for certain compounds. This application is crucial in biochemical studies to isolate and analyze specific metabolites (Heath & Dutton, 1958).

4. Thermal Stability Analysis

Research on the thermal stability of flavianic acid disodium salt, a derivative of flavianate, has been conducted. This is significant in the context of safety and handling, especially in industrial processes involving this compound (Fu, Koseki, & Iwata, 2009).

5. Biochemical Separation Techniques

Flavianate has been used in the isolation and determination of amino acids such as arginine and citrulline. It serves as a precipitating agent, aiding in the separation and analysis of these compounds in biological samples (Oginsky, 1957).

6. Use in Thin-Layer Chromatography

Flavianic acids have been explored for their use as color reference standards in thin-layer chromatography (TLC). This application is important for the precise analysis of various compounds in laboratory settings (Tsuji et al., 2003).

properties

IUPAC Name

5,7-dinitro-8-oxidonaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJEPASRCXVCB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O8S-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dinitro-8-oxidonaphthalene-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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